molecular formula C27H51N9O7 B14210033 Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine CAS No. 832075-78-2

Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine

Cat. No.: B14210033
CAS No.: 832075-78-2
M. Wt: 613.8 g/mol
InChI Key: OABCHFVYOUIDTM-TUFLPTIASA-N
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Description

Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine is a hexapeptide composed of glycine, lysine, and proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s structure and function.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like DTT or TCEP are commonly used.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acid derivatives.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiols.

Scientific Research Applications

    Chemistry: It can be used as a model compound to study peptide synthesis and modification techniques.

    Biology: The peptide may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.

    Medicine: Research may explore its potential therapeutic applications, including wound healing or drug delivery.

    Industry: It can be used in the development of new materials or as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide known for its wound healing and anti-inflammatory properties.

    Glycyl-L-lysyl-L-tyrosylglycine: Another peptide with potential biological activities.

Uniqueness

Glycyl-L-lysyl-L-lysyl-L-lysyl-L-prolylglycine is unique due to its specific sequence and the presence of multiple lysine residues, which may confer distinct biological properties compared to other peptides.

Properties

CAS No.

832075-78-2

Molecular Formula

C27H51N9O7

Molecular Weight

613.8 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C27H51N9O7/c28-12-4-1-8-18(33-22(37)16-31)24(40)34-19(9-2-5-13-29)25(41)35-20(10-3-6-14-30)27(43)36-15-7-11-21(36)26(42)32-17-23(38)39/h18-21H,1-17,28-31H2,(H,32,42)(H,33,37)(H,34,40)(H,35,41)(H,38,39)/t18-,19-,20-,21-/m0/s1

InChI Key

OABCHFVYOUIDTM-TUFLPTIASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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